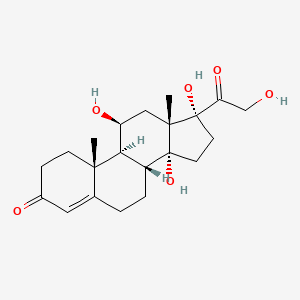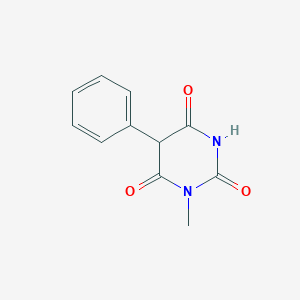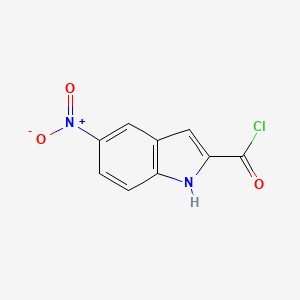
5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
“5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “3,4-diethoxyphenyl” part suggests the presence of a phenyl ring with ethoxy groups at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. A similar compound, “5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole”, has been studied using density functional theory (DFT) for its molecular structure .
Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex. For instance, a similar compound, “1-(3′,4′-dimethoxyphenyl)propene”, has been studied for its reaction with lignin peroxidase in the presence of H2O2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, a related compound, “3,4-Dimethoxyphenylacetic acid”, is a light yellow crystalline solid with a melting point range of 96 - 98 °C .
Applications De Recherche Scientifique
Synthesis and Derivative Development
The synthesis of derivatives of pyrazole carboxylic acids, such as 5-(3,4-diethoxyphenyl)-1H-pyrazole-3-carboxylic acid, is a significant area of research due to their diverse applications in organic chemistry and materials science. Kasımoğulları and Arslan (2010) synthesized a variety of pyrazole dicarboxylic acid derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, characterizing them with NMR, Mass, FTIR, and elemental analysis, highlighting their potential in creating novel compounds for further application in various fields of chemistry and pharmacology Kasımoğulları & Arslan, 2010.
Structural and Spectroscopic Evaluations
The structural and spectroscopic analysis of pyrazole derivatives is essential for understanding their chemical properties and potential applications. Tamer et al. (2015) conducted a detailed spectroscopic and theoretical study on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, revealing insights into its nonlinear optical activity through spectroscopic investigation and theoretical approaches Tamer et al., 2015.
Medium and Structural Effects on Ionization
The study of ionization constants in pyrazole carboxylic acids derivatives, such as this compound, provides critical information on their acidity and potential applications in designing pH-sensitive materials. Alkan et al. (2009) determined the stoichiometric ionization constants of various pyrazole carboxylic acids in different ethanol-water mixtures, discussing the impact of solvent and structure on their acidity Alkan et al., 2009.
Nonlinear Optical Properties
The exploration of nonlinear optical (NLO) properties in pyrazole derivatives opens avenues for their application in optical devices and materials. Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and investigated their optical nonlinearity, identifying compounds with potential for optical limiting applications, demonstrating the relevance of pyrazole derivatives in advanced optical materials research Chandrakantha et al., 2013.
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact properties. For a related compound, “3,4-Dimethoxyphenylacetic acid”, it’s considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
A related compound, 3-(3,4-dimethoxyphenyl)propanoic acid, is known to interact with the enzymeAromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids.
Mode of Action
Based on its structural similarity to 3-(3,4-dimethoxyphenyl)propanoic acid, it can be hypothesized that it may interact with its target enzyme in a similar manner .
Biochemical Pathways
Given its potential interaction with aromatic-amino-acid aminotransferase, it may influence the metabolic pathways of aromatic amino acids .
Result of Action
Its potential interaction with aromatic-amino-acid aminotransferase suggests that it may influence the metabolism of aromatic amino acids .
Propriétés
IUPAC Name |
3-(3,4-diethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-19-12-6-5-9(7-13(12)20-4-2)10-8-11(14(17)18)16-15-10/h5-8H,3-4H2,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHFVQZLCRNEFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[2-(4-Iodophenoxy)ethyl]morpholine](/img/structure/B3075981.png)
![2-{[(3-Isopropylphenyl)amino]methyl}phenol](/img/structure/B3075992.png)
![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3075996.png)






